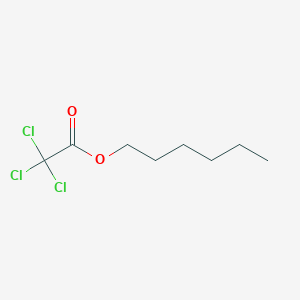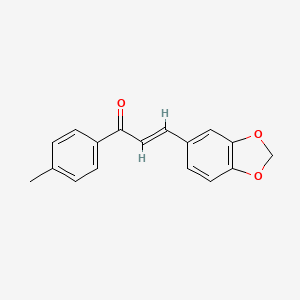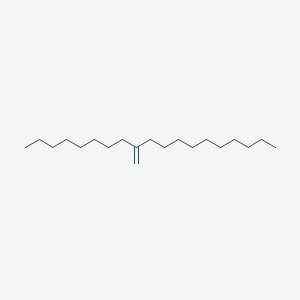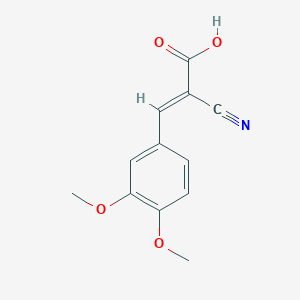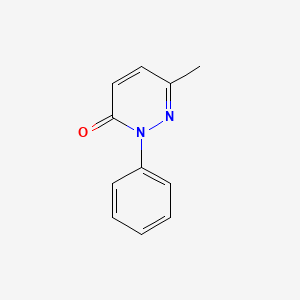
6-Methyl-2-phenylpyridazin-3(2H)-one
Übersicht
Beschreibung
6-Methyl-2-phenylpyridazin-3(2H)-one, also known as MPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyridazine derivative with a molecular weight of 198.23 g/mol and a molecular formula of C12H10N2O.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitution and Mercapto Group Introduction
6-Methyl-2-phenylpyridazin-3(2H)-one has been involved in studies concerning the nucleophilic substitution of halogen atoms and the introduction of mercapto groups in pyridazines. This research, conducted by Olesen, Kappe, and Becher (1988), explored the regioselective addition of methoxy, ethoxy, and the 2-methyl-2-propanethiolate anion to 6-Methyl-2-phenylpyridazin-3(2H)-one. Their findings demonstrate a method for synthesizing monomercapto and mono-thiopyridazines, contributing to the understanding of pyridazine chemistry (Olesen, Kappe, & Becher, 1988).
Synthesis and Structural Modifications
The compound has also been a subject in the synthesis and structural modification studies. For instance, Kulakov et al. (2018) explored the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes, which led to the formation of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones. This research contributes to the understanding of pyridazine derivatives and their potential antiradical activities (Kulakov et al., 2018).
Insecticidal Activities
In the field of agriculture and pest control, Wu et al. (2012) synthesized N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives and tested them for in vitro insecticidal activity against Plutella xylostella. They found that certain synthesized compounds exhibited significant insecticidal activities, providing insight into the potential agricultural applications of these compounds (Wu et al., 2012).
Pharmaceutical Applications
Research has also been conducted into the pharmaceutical applications of 6-Methyl-2-phenylpyridazin-3(2H)-one derivatives. Sharma and Bansal (2016) synthesized new pyridazinone derivatives and evaluated their anti-inflammatory, analgesic, and COX-2 selectivity, identifying compounds with potential for treating inflammation without gastrointestinal or cardiovascular side effects (Sharma & Bansal, 2016).
Corrosion Inhibition Studies
In the field of materials science, Zarrouk et al. (2012) investigated the inhibitory effect of substituted pyridazines, including derivatives of 6-Methyl-2-phenylpyridazin-3(2H)-one, against copper corrosion in nitric acid. Their study, utilizing density functional theory calculations, adds valuable knowledge to the understanding of corrosion inhibition mechanisms (Zarrouk et al., 2012).
Eigenschaften
IUPAC Name |
6-methyl-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOIDJNHHQPEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332609 | |
| Record name | 6-METHYL-2-PHENYL 3-PYRIDAZINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-phenylpyridazin-3(2H)-one | |
CAS RN |
38154-50-6 | |
| Record name | 6-METHYL-2-PHENYL 3-PYRIDAZINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




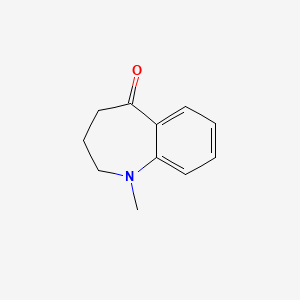
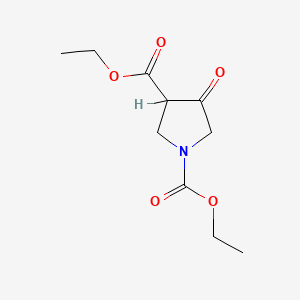

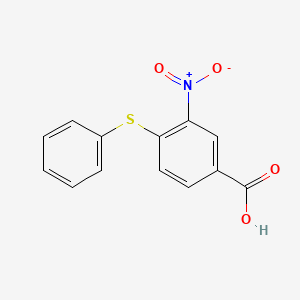
![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3051986.png)
